molecular formula C15H12ClNO2 B4850204 4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile

4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile

Cat. No. B4850204
M. Wt: 273.71 g/mol
InChI Key: SACZKGAWWWTPKG-UHFFFAOYSA-N
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Description

4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as CBOMe and belongs to the class of phenethylamines. CBOMe is a designer drug that has been synthesized in the laboratory and has been found to have psychoactive effects on the central nervous system. The purpose of

Mechanism of Action

The exact mechanism of action of CBOMe is not fully understood. However, it is believed to act on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent changes in neurotransmitter release and activity.
Biochemical and Physiological Effects:
CBOMe has been found to have psychoactive effects on the central nervous system. These effects include changes in mood, perception, and cognition. CBOMe has also been found to have cardiovascular effects, including increased heart rate and blood pressure. Additionally, it has been found to have effects on body temperature and respiratory rate.

Advantages and Limitations for Lab Experiments

CBOMe has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the central nervous system can be easily measured. However, CBOMe also has several limitations. It is a designer drug, which means that it is not approved for human use and is illegal in many countries. Additionally, CBOMe has not been extensively studied, and little is known about its long-term effects on the body.

Future Directions

There are several future directions for research on CBOMe. One direction is to study its potential use as a therapeutic agent for mental health disorders and pain management. Another direction is to study its long-term effects on the body and potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of CBOMe and its effects on neurotransmitter release and activity.

Scientific Research Applications

CBOMe has been found to have potential applications in medicine and pharmacology. It has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. CBOMe has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACZKGAWWWTPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)methoxy]-3-methoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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